Amarolide diacetate
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Overview
Description
Amarolide diacetate is a biochemical that may have anti-tumor properties.
Scientific Research Applications
Synthesis and Characterization
- Amarolide diacetate is a derivative of amarolide, a representative quassinoid and tetracyclic terpenoid. The first total synthesis of (±)-amarolide has been accomplished from a known tricyclic compound, indicating significant progress in the field of synthetic organic chemistry. This synthesis involved key reactions like Orthoester Claisen rearrangement and lead tetraacetate oxidation, which are pivotal in the preparation of compounds with complex structures like amarolide diacetate (Hirota & Takahashi, 1987).
Isolation from Natural Sources
- Amarolide diacetate has been identified as a constituent in various natural sources. For instance, a study on Castela texana revealed the isolation of a new quassinoid, 11-O-trans-p-coumaroyl amarolide, alongside known compounds including amarolide and its diacetate form. These findings highlight the compound's presence in nature and its potential for various applications in pharmacology and phytochemistry (Dou et al., 1996).
Pharmacological Potential
- Phyllanthus amarus, a plant well-known for its medicinal properties, has been studied extensively for its phytochemical and pharmacological aspects. While this research does not directly address amarolide diacetate, it provides insights into the broader context of medicinal plants and their potential in drug discovery, which could be relevant for future research on amarolide diacetate (Patel et al., 2011).
Toxicology and Safety Studies
- Although the specific toxicological profile of amarolide diacetate is not directly mentioned, understanding the general safety and toxicology of related compounds is crucial. For example, studies on Phyllanthus amarus have explored its various pharmacological activities and potential toxicological aspects, providing a framework for evaluating the safety of related compounds, including amarolide diacetate (Adeneye & Benebo, 2008).
properties
CAS RN |
29913-87-9 |
---|---|
Product Name |
Amarolide diacetate |
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-16-acetyloxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-4-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-10-7-16(30-12(3)25)22(29)24(6)14(10)8-17-23(5)15(9-18(27)32-17)11(2)19(28)20(21(23)24)31-13(4)26/h10-11,14-17,20-21H,7-9H2,1-6H3/t10-,11-,14+,15+,16+,17-,20-,21+,23-,24+/m1/s1 |
InChI Key |
BPMVSLKBVZJCKA-UHCKFGLUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amarolide diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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